

A Comparative Risk Assessment of Tetraconazole and Other Leading Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetraconazole	
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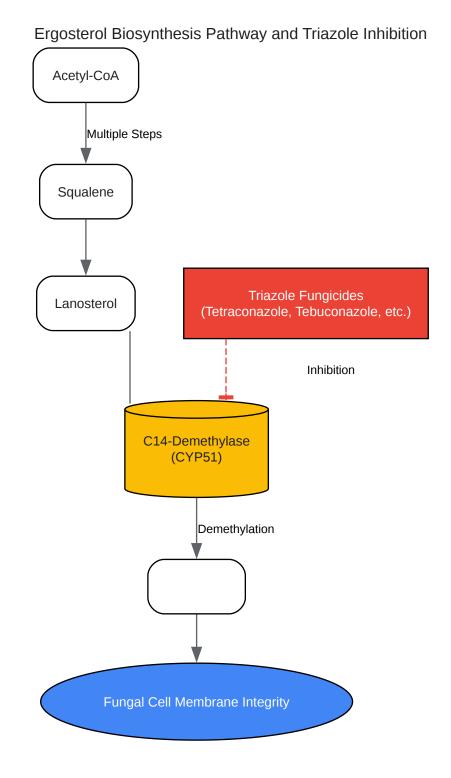
This guide provides an objective comparison of the toxicological, ecotoxicological, and environmental fate profiles of **tetraconazole** and other prominent triazole fungicides, including tebuconazole, epoxiconazole, and propiconazole. The information is supported by experimental data from regulatory assessments and scientific literature to assist in informed decision-making for research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides share a common mechanism of action, which involves the inhibition of the C14-demethylase enzyme (also known as CYP51) in fungi.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and function.[2] By disrupting ergosterol production, triazoles impede fungal growth and proliferation.[1]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.





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Inhibition of C14-demethylase by triazole fungicides.

Comparative Toxicological Profile



The primary target organs for **tetraconazole** toxicity in mammals are the liver and kidneys.[3] [4] Long-term exposure in mice has been shown to cause liver tumors.[3] The toxicological profiles of other triazoles also frequently indicate the liver as a primary target organ.[5][6]

The following tables summarize key toxicological data for **tetraconazole** and selected triazole fungicides.

Table 1: Acute Toxicity Data

Fungicide	Oral LD50 (rat)	Dermal LD50 (rat)	Inhalation LC50 (rat)
Tetraconazole	1031-1248 mg/kg	>2000 mg/kg	>3.66 mg/L
Tebuconazole	~1700 mg/kg	>2000 mg/kg	>0.8 mg/L (moderate toxicity)
Epoxiconazole	>2000 mg/kg	>2000 mg/kg	>5.3 mg/L
Propiconazole	1517 mg/kg	>4000 mg/kg	>5 mg/L

Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity (NOAEL/LOAEL)



Fungicide	Study Type	Species	NOAEL	LOAEL
Tetraconazole	Combined Chronic/Carcinog enicity	Rat	0.4 mg/kg bw/day[7]	-
2-Generation Reproduction	Rat	2.9 mg/kg bw/day	29.5 mg/kg bw/day	
Developmental	Rat	5 mg/kg bw/day[7]	30 mg/kg bw/day	
Tebuconazole	Chronic	Dog	2.9 mg/kg bw/day	-
2-Generation Reproduction	Rat	3.1 mg/kg bw/day	30.2 mg/kg bw/day	
Developmental	Rabbit	10 mg/kg bw/day	30 mg/kg bw/day	
Epoxiconazole	Carcinogenicity	Mouse	0.69 mg/kg bw/day[8]	-
2-Generation Reproduction	Rat	2.5 mg/kg bw/day	7.5 mg/kg bw/day	
Developmental	Rat	5 mg/kg bw/day	15 mg/kg bw/day	
Propiconazole	Short-term Oral	Mouse	2.7 mg/kg bw/day[5]	-
2-Generation Reproduction	Rat	8.4 mg/kg bw/day (parental) [5]	43.7 mg/kg bw/day (parental)	
Developmental	Rat	30 mg/kg bw/day	90 mg/kg bw/day	

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; bw: body weight.

Ecotoxicological Risk Assessment



Triazole fungicides can pose a risk to non-target organisms in the environment. Their persistence and potential for runoff into aquatic systems are key considerations in their environmental risk assessment.

Table 3: Aquatic Ecotoxicity Data (LC50/EC50)

Fungicide	Organism	Endpoint	Value
Tetraconazole	Daphnia magna (water flea)	48h EC50	5.2-10 μg/L
Pseudokirchneriella subcapitata (algae)	72h IC50	11-23 μg/L	
Lemna minor (duckweed)	EC50	0.539 mg/L[9]	_
Tebuconazole	Daphnia magna	48h EC50	2.37 mg/L[10]
Lemna gibba (duckweed)	14d EC50	0.144 mg/L[10]	
Epoxiconazole	Lemna sp. (duckweed)	-	Most sensitive aquatic species
Propiconazole	Oncorhynchus mykiss (rainbow trout)	96h LC50	0.83 mg/L
Daphnia magna	48h EC50	1.2 mg/L	

LC50: Lethal Concentration for 50% of the test population; EC50: Effective Concentration for 50% of the test population; IC50: Inhibitory Concentration for 50% of the test population.

Environmental Fate

The environmental persistence and mobility of triazole fungicides are influenced by their physicochemical properties.

Table 4: Environmental Fate Parameters



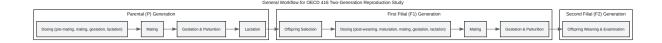
Fungicide	Soil Aerobic Metabolism DT50 (days)	Water Solubility (mg/L at 20°C)	Log Kow
Tetraconazole	Moderately persistent to persistent	150	3.2
Tebuconazole	Persistent	36	3.7
Epoxiconazole	Persistent	7.9	3.1
Propiconazole	Moderately persistent	100	3.72

DT50: Dissipation Time for 50% of the substance; Log Kow: Octanol-water partition coefficient, an indicator of potential for bioaccumulation.

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A general workflow for a key toxicological study, the two-generation reproduction toxicity study (based on OECD Guideline 416), is outlined below.



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Workflow for a two-generation reproduction study.

Key Methodological Aspects of a Two-Generation Reproduction Toxicity Study (OECD 416):



- Test Species: Typically, the rat is the preferred species.[11]
- Administration: The test substance is administered continuously, usually through the diet, drinking water, or by gavage.[11]
- Dose Levels: At least three dose levels and a control group are used.[11]
- Parental (P) Generation: Young adult animals are dosed for a specified period before mating, during mating, gestation, and lactation.
- First Filial (F1) Generation: Offspring are selected from the P generation and are dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
- Endpoints Evaluated: The study assesses reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development, as well as parental systemic toxicity.[12] Histopathological examinations of reproductive organs are also conducted.[12]

Conclusion

Tetraconazole and other triazole fungicides exhibit similar mechanisms of action and often share the liver as a primary target organ for toxicity. However, there are notable differences in their acute toxicity, chronic toxicity, and ecotoxicological profiles. This comparative assessment highlights the importance of evaluating the specific risk profile of each triazole fungicide based on quantitative experimental data. For researchers and professionals in drug development, understanding these nuances is critical for selecting appropriate compounds and designing robust safety and environmental risk assessments.

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- To cite this document: BenchChem. [A Comparative Risk Assessment of Tetraconazole and Other Leading Triazole Fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603801#comparative-risk-assessment-of-tetraconazole-and-other-triazole-fungicides]

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